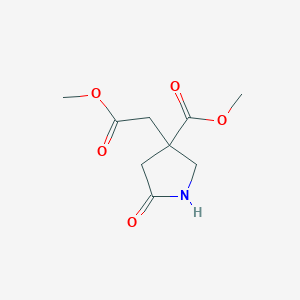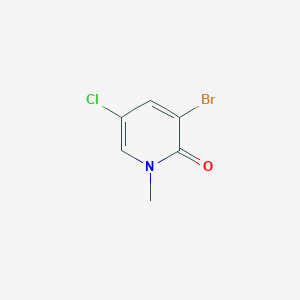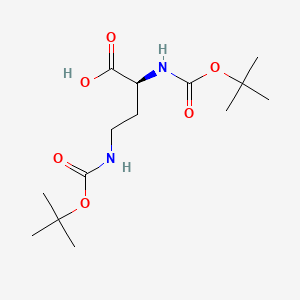
(S)-2,4-Bis((tert-butoxycarbonyl)amino)butanoic acid
Overview
Description
“(S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid” is a compound with the molecular formula C11H21NO4 . It’s also known by other names such as N-Boc-L-tert-Leucine, Boc-Tle-OH, and Boc-L-tert-leucine . The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis .
Synthesis Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) have been prepared .
Molecular Structure Analysis
The molecular structure of “(S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid” includes a carboxylic acid group, an amine group protected by the Boc group, and a 3,3-dimethylbutyl group .
Chemical Reactions Analysis
The Boc group can be removed from the protected amine with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . The Boc-protected amino acid ionic liquids (Boc-AAILs) have been used as starting materials in dipeptide synthesis .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “(S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid” would depend on its specific structure. For example, “(S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid” has a molecular weight of 231.29 g/mol .
Scientific Research Applications
Polymerization and Synthesis of Novel Materials
(S)-2,4-Bis((tert-butoxycarbonyl)amino)butanoic acid has been utilized in the field of polymer science. Sutthasupa et al. (2007) described the synthesis and polymerization of amino acid-derived norbornene diester derivatives, including compounds with structures similar to this compound. These compounds were polymerized using the Grubbs catalyst to produce polymers with high molecular weights, demonstrating the utility of such structures in polymer synthesis (Sutthira Sutthasupa et al., 2007).
Enantioselective Synthesis of Non-Natural Amino Acids
In another research avenue, Constantinou-Kokotou et al. (2001) reported a method for synthesizing enantiopure non-natural alpha-amino acids using a key intermediate structurally related to this compound. This process, involving selective reduction and Wittig reactions, led to various delta, epsilon-unsaturated alpha-amino acids (V. Constantinou-Kokotou et al., 2001).
Asymmetric Synthesis of α-Amino Esters/Ketones
Xu et al. (2020) explored the use of N,O-Bis(tert-butoxycarbonyl)hydroxylamines, which are similar in structure to this compound, as imine surrogates in the catalytic asymmetric synthesis of α-amino esters and ketones. This approach yielded a variety of optically enriched products with high yields and enantioselectivities (Huacheng Xu et al., 2020).
Asymmetric Hydrogenation of Enamines
Kubryk and Hansen (2006) described the asymmetric hydrogenation of enamine esters using chiral ferrocenyl ligands, producing compounds including amino acids with structures akin to this compound. This process demonstrates the compound's relevance in asymmetric synthesis and the preparation of pharmaceutical ingredients (M. Kubryk & K. Hansen, 2006).
N-tert-Butoxycarbonylation of Amines
The use of this compound is also evident in the N-tert-butoxycarbonylation of amines. Heydari et al. (2007) demonstrated an efficient and environmentally benign method for this process using a heteropoly acid as a catalyst. This methodology is significant for the synthesis of N-Boc-protected amino acids, which are crucial in peptide synthesis (A. Heydari et al., 2007).
Synthesis of Bioconjugates
Chowdhury et al. (2005) synthesized 1,1'-bis(tert-butoxycarbonylamino)ferrocene, a protected derivative of 1,1'-diaminoferrocene, which is structurally related to this compound. This compound was used to create amino acid conjugates, showcasing its potential in the synthesis of bioconjugates for medical and biological applications (S. Chowdhury et al., 2005).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(2S)-2,4-bis[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O6/c1-13(2,3)21-11(19)15-8-7-9(10(17)18)16-12(20)22-14(4,5)6/h9H,7-8H2,1-6H3,(H,15,19)(H,16,20)(H,17,18)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYZOHCBABALOE-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34404-27-8 | |
| Record name | (2S)-2,4-bis({[(tert-butoxy)carbonyl]amino})butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(4-chlorophenyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine](/img/structure/B3130544.png)
![N-{1-[3-(dimethylamino)propyl]-1H-1,2,3,4-tetraazol-5-yl}-N,N-dimethylamine](/img/structure/B3130550.png)

![1-[4-Nitro-3-(trifluoromethyl)phenyl]-1-ethanone](/img/structure/B3130559.png)
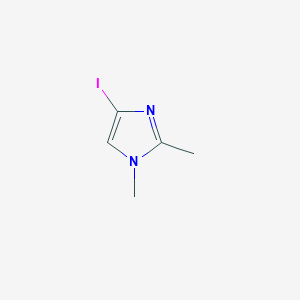
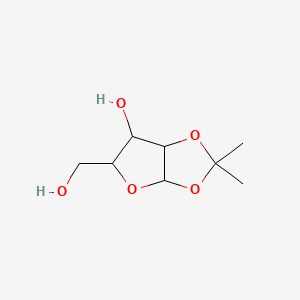
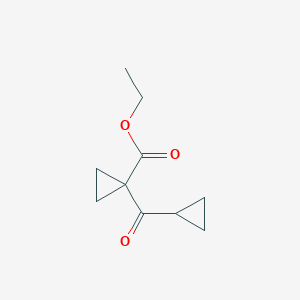
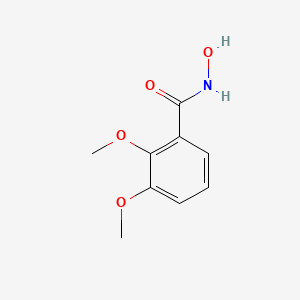
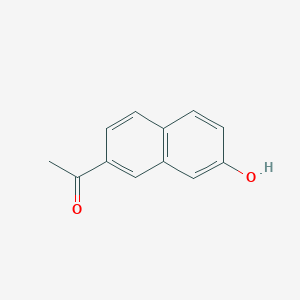
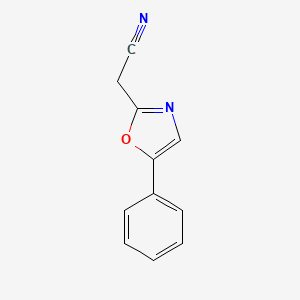
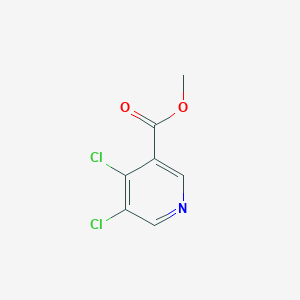
![6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylacetic acid](/img/structure/B3130598.png)
